molecular formula C18H25N3O3S2 B2457526 2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-cyclopentylacetamide CAS No. 933213-63-9

2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-cyclopentylacetamide

Cat. No. B2457526
CAS RN: 933213-63-9
M. Wt: 395.54
InChI Key: UKBJPUZZCDOMHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-cyclopentylacetamide” is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide, for example, antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators etc., are reported . Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide .


Molecular Structure Analysis

The molecular formula of “2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-cyclopentylacetamide” is C18H25N3O3S2 . The average mass is 395.539 Da . The structure is based on the 1,2,4-benzothiadiazine-1,1-dioxide ring, which can have various functional groups attached to it .

Scientific Research Applications

Pharmacological Activities

The compound belongs to the 1,2,4-benzothiadiazine-1,1-dioxide scaffold, which has been reported to have various pharmacological activities . These include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer activities, and more . The functional groups attached to the ring are responsible for these activities .

KATP Channel Activators

Compounds with a similar structure have been evaluated as KATP channel activators on pancreatic endocrine tissue and vascular smooth muscle tissue . This suggests potential applications in the treatment of conditions related to these tissues.

Industrial Applications

While the specific compound was not mentioned, 1,2,4-benzothiadiazine-1,1-dioxide derivatives are used as industrial antimicrobial, preservative, and enzyme inhibitors . They inhibit the growth of microorganisms in organic media, solving problems such as mold, fermentation, spoilage, coagulation, and odor .

Driver Authorization Applications

“F3167-0750” is associated with a form used for changing, upgrading, or reinstating driver authorization . While this is not a scientific research application, it’s an interesting use of the identifier.

Programmable Controllers for Use in Hazardous Locations

“CCG-198998” is associated with programmable controllers for use in hazardous locations . These controllers are used in industries where hazardous materials are handled.

Cybersecurity Application Platform Software

“SR-01000917867-1” is associated with a 1-year cybersecurity application platform software and support contract . This suggests potential applications in the field of cybersecurity.

properties

IUPAC Name

2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3S2/c1-2-3-12-21-15-10-6-7-11-16(15)26(23,24)20-18(21)25-13-17(22)19-14-8-4-5-9-14/h6-7,10-11,14H,2-5,8-9,12-13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBJPUZZCDOMHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.